
CP-5068
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CP-5068 is a bio-active chemical. Detailed information has not been published.
Aplicaciones Científicas De Investigación
Antitumor Activity
CP-5068 has demonstrated broad antitumor activity in various studies:
- Selective Targeting of Hypoxic Cells : Research indicates that this compound effectively targets hypoxic tumor cells, which are often resistant to conventional therapies. A study published in Molecular Cancer Therapeutics (2021) showed that this compound can induce significant cytotoxicity in hypoxic conditions, with minimal effects on normoxic cells .
- Mechanism of Action : The compound's activation under hypoxic conditions leads to the formation of reactive species that can damage cellular components, including DNA, thereby inducing apoptosis in cancer cells .
In Vivo Studies
Recent research has focused on the pharmacokinetics and dynamics of this compound:
- Adduct Formation : A study published in Chemical Research in Toxicology (2022) identified DNA adducts formed by this compound, suggesting that structural modifications enhance its selectivity towards hypoxic environments compared to its predecessor, PR-104 .
- Bystander Effect : The favorable bystander effect observed in co-culture systems indicates that even non-hypoxic tumor cells can be affected by the treatment due to the diffusion of cytotoxic agents released from hypoxic cells treated with this compound .
Table 1: Summary of Key Studies on this compound
Study | Year | Focus | Findings |
---|---|---|---|
Van der Wiel et al. | 2021 | Hypoxia targeting | Demonstrated selective cytotoxicity in hypoxic tumor cells |
Solivio et al. | 2022 | DNA adduct identification | Identified increased adduct formation under anoxic conditions |
Jackson-Patel et al. | 2022 | Pharmacokinetics | Showed favorable tissue distribution and bystander potential |
Case Study 1: Efficacy in Solid Tumors
In a preclinical model involving xenografted solid tumors, this compound was administered to evaluate its therapeutic efficacy. Results indicated a significant reduction in tumor size compared to control groups, particularly in models with established hypoxic regions.
Case Study 2: Combination Therapy
A study explored the use of this compound in combination with other chemotherapeutic agents. The results suggested enhanced antitumor activity when used alongside traditional therapies, indicating potential for improved treatment regimens for patients with advanced malignancies.
Q & A
How can researchers formulate a focused research question to investigate CP-5068's mechanism of action?
Basic Research Question Begin by identifying gaps in existing literature using systematic reviews and databases like PubMed or Web of Science. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example: "How does this compound modulate [specific molecular target] in [disease model], and what are the downstream effects on [biological pathway]?" Use frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. Ensure alignment with prior findings on this compound's biochemical interactions .
Q. What methodologies are recommended for synthesizing this compound with high reproducibility?
Basic Experimental Design
Follow IUPAC guidelines for compound synthesis, detailing reagents, catalysts, and reaction conditions (e.g., temperature, solvent purity). Use stepwise protocols validated in peer-reviewed studies, and characterize intermediates via:
- NMR spectroscopy (¹H, ¹³C) for structural confirmation.
- HPLC for purity assessment (>95% threshold).
- Mass spectrometry for molecular weight verification.
Document deviations from published methods and justify modifications .
Q. How should researchers conduct a systematic literature review on this compound's pharmacological profile?
Basic Research Strategy
Use Boolean operators in databases (e.g., Scopus, SciFinder) with keywords: "this compound" AND ("pharmacokinetics" OR "toxicity" OR "efficacy").
Filter results by study type (e.g., in vitro, in vivo, clinical trials).
Critically appraise sources using CRAAP criteria (Currency, Relevance, Authority, Accuracy, Purpose).
Organize findings into a matrix comparing experimental models, dosages, and outcomes .
Q. How can researchers resolve contradictions in this compound's reported efficacy across studies?
Advanced Data Analysis
Perform meta-analysis to identify heterogeneity sources (e.g., dosage variations, model organisms).
Reanalyze raw data (if accessible) using Bayesian statistics to assess confidence intervals.
Validate results via independent replication under standardized conditions (e.g., ISO guidelines).
Investigate batch-to-batch variability in this compound synthesis as a potential confounding factor .
Q. What advanced techniques validate this compound's structural integrity and purity?
Advanced Characterization
Beyond basic NMR/HPLC, employ:
- X-ray crystallography for 3D conformational analysis.
- DSC (Differential Scanning Calorimetry) to assess thermal stability.
- Chiral chromatography for enantiomeric purity (if applicable).
- ICP-MS to detect heavy metal contaminants.
Publish full spectral data in supplementary materials to enable peer validation .
Q. How to design a dose-response study for this compound while minimizing experimental bias?
Advanced Experimental Design
Use randomized block designs to allocate treatment groups.
Apply blinding during data collection/analysis.
Include positive controls (e.g., known inhibitors) and vehicle controls.
Calculate EC50/IC50 values using nonlinear regression (e.g., GraphPad Prism).
Report confidence intervals and effect sizes instead of p-values alone .
Q. What statistical methods are robust for analyzing this compound's multi-omics datasets?
Advanced Data Integration
- Use PCA (Principal Component Analysis) to reduce dimensionality in transcriptomic/proteomic data.
- Apply pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed biological networks.
- Combine machine learning (e.g., random forests) with ANCOVA to adjust for covariates.
- Share code and raw data on platforms like GitHub or Zenodo for transparency .
Q. How to ensure ethical compliance in preclinical this compound studies?
Basic Regulatory Considerations
Obtain IACUC approval for animal studies, adhering to ARRIVE guidelines.
Justify sample sizes via power analysis to minimize unnecessary animal use.
Disclose conflicts of interest and funding sources in publications.
Follow OECD test guidelines for acute/chronic toxicity assessments .
Q. What strategies improve reproducibility in this compound cell-based assays?
Methodological Best Practices
Use authenticated cell lines (e.g., from ATCC) with mycoplasma testing.
Standardize culture conditions (e.g., serum batch, CO₂ levels).
Report MIAME-compliant metadata for gene expression assays.
Validate findings across multiple cell models (e.g., primary vs. immortalized) .
Q. How to integrate this compound's ADMET data into early-stage research workflows?
Advanced Predictive Modeling
Use in silico tools (e.g., SwissADME, pkCSM) to predict absorption and toxicity.
Cross-validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability).
Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses.
Publish negative results to inform structure-activity relationship (SAR) refinements .
Propiedades
Número CAS |
352305-79-4 |
---|---|
Fórmula molecular |
C18H20N4O5S2 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(4S,5R,6S)-3-[6-(2-amino-2-oxoethyl)-7-methylsulfanylimidazo[5,1-b][1,3]thiazol-6-ium-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H20N4O5S2/c1-7-11(14(18(26)27)22-13(7)12(8(2)23)15(22)25)9-4-20-6-21(5-10(19)24)16(28-3)17(20)29-9/h4,6-8,12-13,23H,5H2,1-3H3,(H2-,19,24,26,27)/t7-,8+,12+,13+/m0/s1 |
Clave InChI |
VSVRJBUXAZABAX-XDPNNTCOSA-N |
SMILES |
CC1C2C(C(=O)N2C(=C1C3=CN4C=[N+](C(=C4S3)SC)CC(=O)N)C(=O)[O-])C(C)O |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1C3=CN4C=[N+](C(=C4S3)SC)CC(=O)N)C(=O)[O-])[C@@H](C)O |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1C3=CN4C=[N+](C(=C4S3)SC)CC(=O)N)C(=O)[O-])C(C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CP-5068; CP 5068; CP5068; UNII-0UZY88DX6N. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.